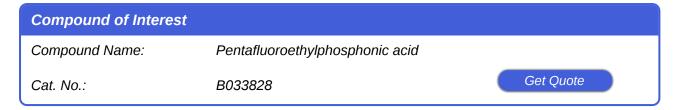


Application Notes and Protocols for NMR Spectroscopy of Organophosphorus Compounds

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for the analysis of organophosphorus compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, with a primary focus on ³¹P NMR.

Principles of ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR spectroscopy.[1][2] This inherent sensitivity, coupled with a wide chemical shift range of approximately 700 ppm, allows for excellent signal dispersion and minimizes the likelihood of signal overlap, even in complex mixtures.[1]

Key advantages of ³¹P NMR include:

- High Sensitivity and Resolution: The properties of the ³¹P nucleus lead to sharp signals and clear spectra.[1][3]
- Wide Chemical Shift Range: Facilitates the identification and quantification of different phosphorus-containing species.[1]



- Simplified Spectra: Spectra are often less complex than ¹H NMR, as the number of phosphorus atoms in a molecule is typically low.[1]
- Direct Quantification: Enables the direct measurement of the concentration of organophosphorus compounds.[1]

³¹P NMR spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is set to 0 ppm.[2][4]

Quantitative Data ³¹P Chemical Shift Ranges

The chemical shift (δ) of a ³¹P nucleus is highly dependent on its chemical environment, including the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. The following table summarizes typical ³¹P chemical shift ranges for various classes of organophosphorus compounds.



Compound Class	Chemical Shift Range (ppm)
Trivalent Phosphorus (P(III)) Compounds	
Phosphines (C₃P)	-60 to -10[5]
Trialkylphosphines (e.g., PMe ₃ , PEt ₃)	-62 to -20[6]
Dihalophosphines (C ₂ PHal)	80 to 150[5]
Trialkoxyphosphines (P(OR)₃)	125 to 145[5]
Trihalophosphines (PHal₃)	120 to 225[5]
Pentavalent Phosphorus (P(V)) Compounds	
Phosphine Oxides (R₃PO)	20 to 60[7]
Phosphonium Salts ([R ₄ P] ⁺)	-5 to 30[7]
Phosphates (PO ₄ ³⁻ , esters)	-20 to 0[7]
Thiophosphates (P=S)	60 to 75[7]
Pentacoordinated Phosphorus	-75 to -5[7]
Hexafluorophosphate ([PF ₆] ⁻)	-145[7]
Hexachlorophosphate ([PCl ₆] ⁻)	-295[7]

³¹P Coupling Constants (J-coupling)

Spin-spin coupling between ³¹P and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F) provides valuable structural information. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.



Coupling Type	Typical J-coupling Value (Hz)
¹J(P-H)	600 - 700[3]
² J(P-C-H)	20 - 30[3]
³J(P-O-C-H)	5 - 10[3]
⁴ J(P-X-X-X-H)	< 1[3]
¹ J(P-C)	10 - 200 (can be smaller in phosphines than in tetracoordinated compounds)[8]
¹ J(P-F)	~1000[9]

Experimental Protocols General Sample Preparation

- Analyte Concentration: Weigh 2-10 mg of the organophosphorus compound.[4]
- Solvent Selection: Dissolve the sample in 0.6-1.0 mL of a suitable solvent.[4] Deuterated solvents are not strictly necessary for ³¹P NMR unless ¹H coupling information is desired or for locking the magnetic field, but they are commonly used.[1][4]
- Filtration: Ensure the sample is free of particulate matter by filtering it through a small glass fiber filter if necessary.[4]
- Transfer: Transfer the clear solution into an NMR tube.

Protocol for Qualitative ³¹P NMR Spectroscopy

This protocol is suitable for the identification and structural characterization of organophosphorus compounds.

Workflow for Qualitative 31P NMR





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Caption: Workflow for qualitative ³¹P NMR analysis.

Methodology:

- Instrument Setup:
 - Insert the NMR tube containing the sample into the spectrometer.
 - Tune and match the NMR probe to the ³¹P frequency.
 - Lock the magnetic field using the deuterated solvent signal, if present.
- Data Acquisition:
 - Select a proton-decoupled pulse sequence (e.g., zgig with proton decoupling).
 - Set the spectral width to encompass the expected chemical shift range (e.g., -300 to 300 ppm).
 - Use a 90° pulse for excitation.[10]
 - Set an appropriate acquisition time (e.g., 0.8-1.0 s).[10]
 - For qualitative analysis, a shorter relaxation delay (e.g., 1-2 s) is often sufficient.
 - Acquire a suitable number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
 - Perform a Fourier transform to convert the FID into the frequency domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Apply a baseline correction to obtain a flat baseline.



 Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.[2]

Protocol for Quantitative ³¹P NMR (qNMR) Spectroscopy

This protocol is designed for determining the purity or concentration of an organophosphorus compound using an internal standard.

Workflow for Quantitative 31P NMR



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Caption: Workflow for quantitative 31P NMR (qNMR) analysis.

Methodology:

- Sample Preparation (Internal Standard Method):
 - Accurately weigh a known amount of the organophosphorus analyte.
 - Select a suitable internal standard that has a known purity, is stable, does not react with the sample, and has a signal that does not overlap with the analyte signals.[2]
 Triphenylphosphine (PPh₃) is a commonly used internal standard.[11]
 - Accurately weigh a known amount of the internal standard.
 - Dissolve both the analyte and the internal standard in a known volume of solvent.
- Instrument Setup:
 - Follow the same initial setup steps as for qualitative NMR.
- Data Acquisition for Quantification:



- Use an inverse-gated decoupling pulse sequence. This technique decouples protons during signal acquisition but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) and ensures accurate integration.[3]
- Set a long relaxation delay (d1) to allow for complete spin-lattice relaxation (T1) of all ³¹P nuclei. A delay of 5 times the longest T1 is recommended. For many organophosphorus compounds, a delay of 20-30 seconds may be sufficient, but longer delays of 80-90 seconds can be necessary to ensure full equilibration for all spin systems.[2][11]
- Use a 90° pulse.
- Acquire a sufficient number of scans for good signal-to-noise.
- Data Processing and Analysis:
 - Process the spectrum as described for qualitative analysis.
 - Carefully integrate the signals corresponding to the analyte and the internal standard.
 - Calculate the purity or concentration of the analyte using the following formula:

Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

Where:

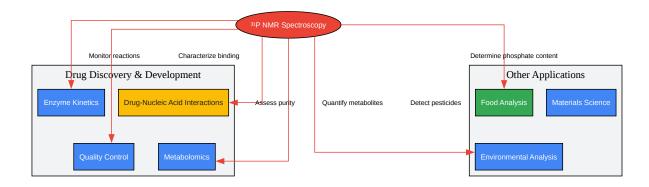
- I = Integral value
- N = Number of phosphorus nuclei giving rise to the signal
- MW = Molecular weight
- o m = mass

Applications in Research and Drug Development

³¹P NMR spectroscopy is a powerful tool in various scientific and industrial fields.

Signaling Pathway Visualization





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Caption: Applications of ³¹P NMR spectroscopy.

- Drug Discovery: ³¹P NMR is invaluable for studying the interaction of phosphorus-containing drugs with biological targets such as nucleic acids and proteins.[12] It can also be used to monitor enzyme kinetics involving phosphorylated substrates.
- Metabolomics: This technique allows for the in vivo and in vitro quantification of phosphoruscontaining metabolites like adenosine triphosphate (ATP), providing insights into cellular energy metabolism.[1]
- Pharmaceutical Analysis: Quantitative ³¹P NMR is employed for the purity assessment of active pharmaceutical ingredients (APIs) and the quantification of drugs in formulations.[1]
- Food Analysis: It is used to determine the phosphate content in food products, such as cola beverages.[1]
- Environmental Monitoring: ³¹P NMR can be utilized for the detection and quantification of organophosphorus pesticides in environmental samples.[13]
- Oligonucleotide Research: It plays a crucial role in the analysis, quality control, and stability testing of synthetic oligonucleotides used in drug development.[14]



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